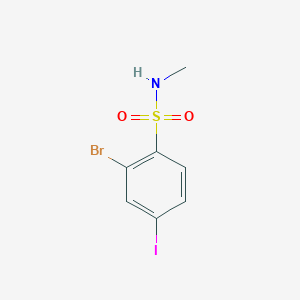

2-Bromo-4-iodo-N-methylbenzene-1-sulfonamide

CAS No.:

Cat. No.: VC20402193

Molecular Formula: C7H7BrINO2S

Molecular Weight: 376.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7BrINO2S |

|---|---|

| Molecular Weight | 376.01 g/mol |

| IUPAC Name | 2-bromo-4-iodo-N-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C7H7BrINO2S/c1-10-13(11,12)7-3-2-5(9)4-6(7)8/h2-4,10H,1H3 |

| Standard InChI Key | KBYKSNIHZQFEPO-UHFFFAOYSA-N |

| Canonical SMILES | CNS(=O)(=O)C1=C(C=C(C=C1)I)Br |

Introduction

2-Bromo-4-iodo-N-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by the presence of bromine and iodine substituents on a benzene ring, along with an N-methyl group attached to the sulfonamide moiety. Sulfonamides are well-known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique halogenation (bromine and iodine) in this compound may enhance its reactivity and biological efficacy due to the halogen bond interactions and electron-withdrawing effects.

Synthesis

The synthesis of 2-Bromo-4-iodo-N-methylbenzene-1-sulfonamide likely involves:

-

Halogenation: Sequential bromination and iodination of a benzene precursor.

-

Sulfonamide Formation: Reaction of the halogenated benzene with chlorosulfonic acid to introduce the sulfonyl chloride group.

-

Amidation: Reaction of the sulfonyl chloride intermediate with methylamine to form the final N-methylsulfonamide derivative.

This multi-step process ensures precise control over substitution patterns, which is critical for maintaining the desired properties of the compound.

Biological Significance

Sulfonamides are widely studied for their pharmacological potential. While specific data on 2-Bromo-4-iodo-N-methylbenzene-1-sulfonamide is unavailable, its structural features suggest potential activities:

-

Antimicrobial Activity: Halogenated sulfonamides often exhibit enhanced antimicrobial properties due to their ability to disrupt microbial enzymes.

-

Anticancer Potential: Bromine and iodine substituents can enhance binding affinity to cancer cell targets via halogen bonding, potentially leading to apoptosis induction.

-

Enzyme Inhibition: Sulfonamides are known inhibitors of carbonic anhydrase enzymes, which are implicated in various diseases.

Analytical Characterization

To confirm its structure, analytical techniques such as the following would be employed:

-

NMR Spectroscopy (¹H and ¹³C): To identify chemical shifts corresponding to aromatic protons, methyl groups, and sulfonamide hydrogens.

-

Mass Spectrometry (MS): To verify molecular weight (~375 g/mol).

-

Infrared Spectroscopy (IR): To detect characteristic sulfonamide vibrations (S=O stretching at ~1350–1150 cm⁻¹).

-

X-ray Crystallography: For precise determination of bond lengths, angles, and crystal packing.

Potential Applications

Given its structure, this compound may have applications in:

-

Drug Development:

-

As a scaffold for designing anticancer or antimicrobial agents.

-

As a lead compound for enzyme inhibitors targeting carbonic anhydrase or other sulfonamide-sensitive enzymes.

-

-

Chemical Research:

-

As a reagent in organic synthesis due to its halogenated structure.

-

As a model compound for studying halogen bonding interactions in medicinal chemistry.

-

-

Material Science:

-

Potential use in designing halogen-rich materials with unique optical or electronic properties.

-

Challenges and Future Directions

While promising, challenges include:

-

Limited data on toxicity and pharmacokinetics.

-

Complex synthesis requiring precise control over halogenation steps.

Future research should focus on:

-

Exploring structure-activity relationships (SAR) through computational modeling.

-

Testing biological activity against various cell lines or microbial strains.

-

Investigating metabolic stability and potential off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume